![molecular formula C6H16FN2PS B13404857 N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine CAS No. 926-23-8](/img/structure/B13404857.png)
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine is a chemical compound with the molecular formula C6H16FN2PS and a molecular weight of 198.242 g/mol. It is known for its unique structure, which includes a fluorine atom, a phosphinothioyl group, and two propan-2-ylamino groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine typically involves the reaction of propan-2-ylamine with a fluorophosphinothioyl reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve a high yield and purity of the final product. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinothioyl compounds. These products are often isolated and purified using techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The fluorine atom and phosphinothioyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine include:
- N-[chloro-(propan-2-ylamino)phosphinothioyl]propan-2-amine
- N-[bromo-(propan-2-ylamino)phosphinothioyl]propan-2-amine
- N-[iodo-(propan-2-ylamino)phosphinothioyl]propan-2-amine
Uniqueness
What sets this compound apart from its analogs is the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. The fluorine atom also enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
926-23-8 |
|---|---|
Molekularformel |
C6H16FN2PS |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C6H16FN2PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H2,8,9,11) |
InChI-Schlüssel |
GOWOIOQTEOTNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=S)(NC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


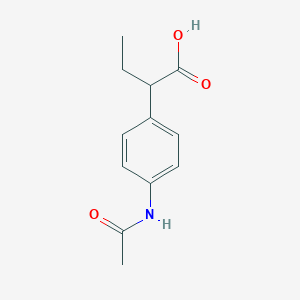
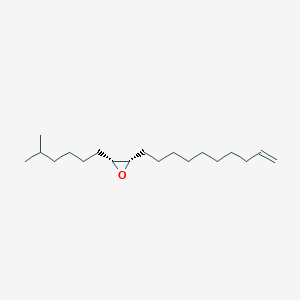

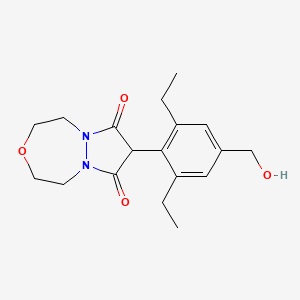
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)


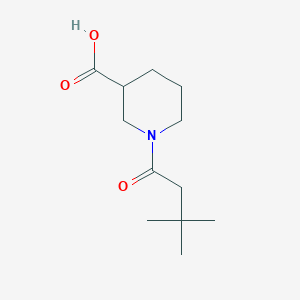
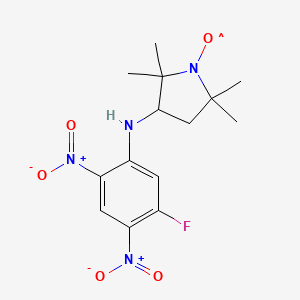
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

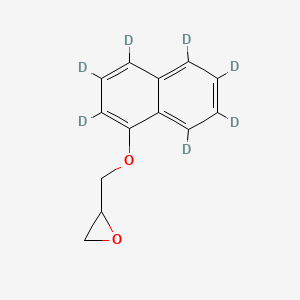
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
